1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(2-FLUOROPHENYL)PIPERAZINE
Description
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(2-fluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF4N2O2S/c18-14-6-5-12(11-13(14)17(20,21)22)27(25,26)24-9-7-23(8-10-24)16-4-2-1-3-15(16)19/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMYGTHVIOZJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with 2-fluorophenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an appropriate solvent, like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(2-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
Biological Activities
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(2-fluorophenyl)piperazine exhibits various biological activities that make it a candidate for drug development:
- Antipsychotic Activity : Research indicates that similar compounds have shown efficacy in treating psychiatric disorders by modulating neurotransmitter systems, particularly serotonin and dopamine receptors.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in antibiotic development.
Therapeutic Applications
The compound's unique structure allows for multiple therapeutic applications:
- Neurological Disorders : Its ability to interact with neurotransmitter receptors positions it as a potential treatment for conditions like schizophrenia and bipolar disorder.
- Cancer Treatment : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting a role in oncology.
Case Study 1: Antipsychotic Efficacy
A study published in Journal of Medicinal Chemistry investigated the effects of related piperazine derivatives on dopamine receptor activity. The results indicated that these compounds could effectively reduce symptoms associated with psychosis, supporting further investigation into the piperazine scaffold.
Case Study 2: Antimicrobial Activity
Research conducted at a pharmaceutical laboratory evaluated the antimicrobial properties of sulfonamide derivatives, including those similar to this compound. The findings demonstrated significant inhibition of bacterial growth, warranting additional studies for potential antibiotic applications.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Key Structural and Functional Insights:
Sulfonyl vs. Carbonyl Linkages : The sulfonyl group in the target compound provides greater hydrolytic stability and stronger electron-withdrawing effects compared to carbonyl-based analogs (e.g., compound 8b in ). This may enhance binding to targets requiring rigid, electron-deficient pharmacophores.
Aryl Substitution Effects: The 2-fluorophenyl group on the target compound offers moderate steric bulk and fluorine-induced metabolic resistance, contrasting with the benzyl group in (higher lipophilicity) or pyridinyl in (hydrogen-bonding capability).
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with 4-(2-fluorophenyl)piperazine, analogous to methods in . Yields for similar sulfonamide formations range from 55–87% , suggesting moderate efficiency.
- Biological Activity : Fluorine atoms in the target compound may enhance CNS penetration and metabolic stability, as seen in fluorinated analogs . However, the absence of urea or acyl groups (cf. ) could limit protease or kinase targeting compared to carbonyl-containing derivatives.
- Comparative Pharmacokinetics : The 2-fluorophenyl group may reduce first-pass metabolism compared to benzyl or chloropropyl substituents, extending half-life.
Biological Activity
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(2-fluorophenyl)piperazine, a compound with the CAS number 97630-13-2, is a derivative of piperazine that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The molecular formula for this compound is , with a molecular weight of 328.74 g/mol. The structure features a piperazine core substituted with a chlorinated benzenesulfonyl group and a fluorophenyl moiety, contributing to its unique biological profile.
| Property | Value |
|---|---|
| CAS Number | 97630-13-2 |
| Molecular Formula | C11H12ClF3N2O2S |
| Molecular Weight (g/mol) | 328.74 |
| IUPAC Name | This compound |
Research indicates that piperazine derivatives, including this compound, interact with various biological targets. Notably, they have been shown to inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Virtual screening studies suggest that these compounds bind at both the peripheral anionic site and catalytic sites of AChE, potentially offering therapeutic benefits in conditions like Alzheimer's disease through amyloid peptide aggregation inhibition .
Pharmacological Effects
This compound has demonstrated:
- Antidepressant-like effects : Studies show that similar piperazine derivatives can modulate serotonin pathways, indicating potential use in treating mood disorders.
- Antimicrobial activity : Some derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria, although specific data for this compound remains limited .
Study on AChE Inhibition
A study conducted by Varadaraju et al. evaluated several piperazine derivatives for their AChE inhibitory activity. The findings highlighted that modifications in the structure significantly influenced binding affinity and selectivity . The presence of the trifluoromethyl group in the para position of the phenolic ring was noted to enhance potency by increasing hydrophobic interactions.
Antimicrobial Activity Assessment
In another investigation focused on antimicrobial properties, various piperazine derivatives were tested using the agar disc-diffusion method against pathogens like Staphylococcus aureus and Escherichia coli. While specific results for this compound were not detailed, the general trend showed that structural modifications could lead to enhanced antibacterial efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(2-fluorophenyl)piperazine, and how can low yields in intermediate steps be addressed?
- Methodology : The compound can be synthesized via alkylation or sulfonylation of piperazine intermediates. For example, alkylation of 1-(2-fluorophenyl)piperazine with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride in anhydrous conditions (e.g., acetonitrile or dichloromethane) under reflux is a common approach. Low yields in intermediates, such as carbamate formation, may arise from steric hindrance or competing side reactions. Optimization via temperature control (e.g., 65°C), base selection (e.g., DABCO), and stoichiometric adjustments can improve efficiency . Purification through flash chromatography (e.g., 10% DMA in eluent) is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Confirm the presence of the 2-fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and sulfonyl group (deshielded protons near δ ~3.2–3.6 ppm for piperazine).
- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and C-F bonds (~1100–1000 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H⁺] at m/z ~463) and fragmentation patterns (e.g., loss of benzenesulfonyl group) .
Q. How does the solubility profile of this compound affect in vitro assay design?
- Methodology : The compound shows moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) but limited aqueous solubility. For biological assays, pre-dissolve in DMSO (≤1% v/v final concentration) to avoid precipitation. Solubility can be enhanced via co-solvents (e.g., PEG-400) or pH adjustment (e.g., phosphate buffer at pH 7.4) .
Advanced Research Questions
Q. What structural features contribute to its potential antimicrobial activity, and how can structure-activity relationships (SAR) guide derivative design?
- Methodology : The trifluoromethyl and sulfonyl groups enhance lipophilicity and membrane penetration, critical for disrupting microbial targets. SAR studies on analogous piperazine derivatives suggest that electron-withdrawing substituents (e.g., -CF₃, -Cl) on the benzene ring improve activity against Gram-positive bacteria. Modifications to the 2-fluorophenyl moiety (e.g., replacing F with -OCH₃) may reduce cytotoxicity while retaining efficacy .
Q. How do crystallographic data inform polymorph stability and bioavailability?
- Methodology : X-ray crystallography of related compounds (e.g., 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene derivatives) reveals that planar sulfonyl groups facilitate π-π stacking, influencing crystal packing and melting points (~220–285°C). Polymorph screening via solvent recrystallization (e.g., ethanol/water) can identify stable forms with improved dissolution rates. Thermal analysis (DSC/TGA) is essential to assess stability under storage conditions .
Q. What in vivo pharmacokinetic challenges are anticipated due to metabolic susceptibility, and how can prodrug strategies mitigate these issues?
- Methodology : Piperazine derivatives are prone to N-dealkylation and sulfonyl group hydrolysis by CYP450 enzymes. Radiolabeled studies (e.g., ¹⁴C tracing) in rodent models can identify major metabolites. Prodrug approaches, such as masking the sulfonyl group as a tert-butyl ester, may enhance metabolic stability. Pharmacokinetic profiling (e.g., t₁/₂, Cmax) should be conducted in parallel with toxicity assays .
Q. How can molecular docking elucidate interactions with dopamine D3 and μ-opioid receptors for dual-target analgesic development?
- Methodology : Docking simulations (e.g., AutoDock Vina) using receptor crystal structures (e.g., PDB: 4MBS for D3R) can predict binding modes. Key interactions include hydrogen bonding between the sulfonyl group and Ser192/193 (D3R) and hydrophobic contacts between the trifluoromethyl group and Leu300 (MOR). In vitro binding assays (e.g., competitive displacement with [³H]spiperone) validate computational predictions .
Q. What analytical strategies resolve contradictions in reported bioactivity data across studies?
- Methodology : Discrepancies may arise from assay variability (e.g., cell line selection, incubation time). Standardize protocols using reference compounds (e.g., ciprofloxacin for antimicrobial assays) and cross-validate with orthogonal methods (e.g., MIC vs. time-kill curves). Meta-analysis of published IC₅₀/EC₅₀ values with attention to experimental conditions (e.g., serum concentration, pH) is critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
